Cas no 960298-00-4 (2-(Benzyloxy)-4-bromopyridine)

2-(Benzyloxy)-4-bromopyridine structure
2-(Benzyloxy)-4-bromopyridine structure
Product Name:2-(Benzyloxy)-4-bromopyridine
Número CAS:960298-00-4
MF:C12H10BrNO
Megavatios:264.1179022789
MDL:MFCD13190654
CID:1015885
Update Time:2025-11-02

2-(Benzyloxy)-4-bromopyridine Propiedades químicas y físicas

Nombre e identificación

    • 2-(Benzyloxy)-4-bromopyridine
    • (Benzyloxy)-4-bromopyridine
    • 4-bromo-2-phenylmethoxypyridine
    • 2-benzyloxy-4-bromo-pyridine
    • ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
    • 4-bromanyl-2-phenylmethoxy-pyridine
    • FCH1730822
    • Pyridine, 4-bromo-2-(phenylmethoxy)-
    • AX8229813
    • AB0049953
    • V9866
    • ST24021834
    • A845534
    • 4-Bromo-2-(phenylmethoxy)pyridine (ACI)
    • 4-Bromo-2-benzyloxypyridine
    • MDL: MFCD13190654
    • Renchi: 1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
    • Clave inchi: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
    • Sonrisas: BrC1C=CN=C(C=1)OCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 262.99500
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 183
  • Superficie del Polo topológico: 22.1

Propiedades experimentales

  • PSA: 22.12000
  • Logp: 3.42310

2-(Benzyloxy)-4-bromopyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Benzyloxy)-4-bromopyridine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GE900-50mg
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95+%
50mg
101.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GE900-1g
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95+%
1g
2344CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GE900-250mg
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95+%
250mg
889CNY 2021-05-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
TBW205-10g
4-bromo-2-phenylmethoxypyridine
960298-00-4 95%
10g
$1050 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846812-250mg
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95%
250mg
782.10 2021-05-17
Matrix Scientific
121228-5g
2-(Benzyloxy)-4-bromopyridine, 96%
960298-00-4 96%
5g
$935.00 2023-09-07
Fluorochem
212385-250mg
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95%
250mg
£72.00 2022-02-28
Fluorochem
212385-1g
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95%
1g
£177.00 2022-02-28
Fluorochem
212385-5g
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95%
5g
£527.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GE900-200mg
2-(Benzyloxy)-4-bromopyridine
960298-00-4 95+%
200mg
234.0CNY 2021-08-04

2-(Benzyloxy)-4-bromopyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 25 °C
1.2 Reagents: Water
Referencia
Preparation of cyclopropylpyridinylbenzyloxyphenylethylphosphonate derivatives and analogs for use as GPR40 agonists
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  16 h, 50 °C
Referencia
Preparation of phenylethynylphenylalkylacetamide derivatives and analogs for use as acetyl-CoA carboxylase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Benzene ;  24 h, 50 °C; 16 h, rt
Referencia
Preparation of biaryls, arylheteroaryls, heteroaryls, biarylacetylenes and related compounds end-capped with amino acid or peptide derivatives as antiviral agents
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Dibenzo-18-crown-6 Solvents: Toluene ;  3 h, reflux; reflux → rt
Referencia
Preparation of 3,4-substituted piperidine derivatives as renin inhibitors for treatment of cardiovascular events and renal insufficiency
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  Polyoxyethylene sorbitan monolaurate Solvents: Water ;  3 h, rt
1.2 Reagents: Methanol
Referencia
Mild and Regioselective N-Alkylation of 2-Pyridones in Water
Hao, Xin; Xu, Zhongmiao; Lu, Hongfu; Dai, Xuedong; Yang, Ting; et al, Organic Letters, 2015, 17(14), 3382-3385

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Acetonitrile ;  16 h, rt
Referencia
Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones
Honraedt, Aurelien; Gallagher, Timothy, Synlett, 2016, 27(1), 67-69

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  20 min, 0 °C; 60 min, 0 °C; 0 °C → rt; 30 min, rt
Referencia
Preparation of 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives as β-secretase inhibitors and useful in the treatment of Aβ-related diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 25 °C
1.2 Reagents: Water
Referencia
Gpr40 agonists
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; overnight, 25 °C
Referencia
Preparation of thieno[3,2-c]pyridin-4(5H)-ones useful as BET inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled; 10 min, rt
1.2 Solvents: Tetrahydrofuran ;  3 h, reflux
Referencia
Preparation of biaryls as pesticides
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Dibenzo-18-crown-6 Solvents: Toluene ;  3 h, reflux
Referencia
3,4-Substituted piperidines as renin inhibitors and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt → 55 °C; overnight, 55 °C
Referencia
Preparation of piperidinyl-based renin inhibitors for treating cardiovascular events and renal insufficiency
, World Intellectual Property Organization, , ,

2-(Benzyloxy)-4-bromopyridine Raw materials

2-(Benzyloxy)-4-bromopyridine Preparation Products

2-(Benzyloxy)-4-bromopyridine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:960298-00-4)2-(Benzyloxy)-4-bromopyridine
Número de pedido:A845534
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):1494.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:960298-00-4)2-(Benzyloxy)-4-bromopyridine
A845534
Pureza:99%
Cantidad:5g
Precio ($):1494.0